Cas no 728-21-2 (2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-)
728-21-2 structure
Product Name:2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-
Numero CAS:728-21-2
MF:C14H10BrNO2
MW:304.138702869415
CID:570305
PubChem ID:347766
Update Time:2025-04-19
2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-
- 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
- 5-bromo-3-(4-methoxyphenyl)-2,1-benzoxazole
- 3-(4'-methoxyphenyl)-5-bromo-2,1-benzisoxazole
- 3-< 4'-Methoxy-phenyl> -5-brom-anthranil
- 3-p-methoxyphenyl-5-bromo-2,1-benzisoxazole
- 5-bromo-3-(4-methoxy-phenyl)-benzo[c]isoxazole
- AG-G-87055
- Ambcb6417737
- CTK5D6876
- Maybridge3_006301
- NSC406614
- SureCN8589245
- 5-bromo-3-(4-methoxyphenyl)anthranil
- 4-(5-Bromo-2,1-benzisoxazol-3-yl)phenyl methyl ether
- cid_347766
- HMS2563A05
- SMR000269091
- NSC 406614
- 3-(p-methoxyphenyl)-5-bromo-2,1-benzisoxazole
- 5-Bromo-3-(4-methoxyphenyl)benzo[c]isoxazole
- 5-bromanyl-3-(4-methoxyphenyl)-2,1-benzoxazole
- MLS000681296
- CHEMBL1486670
- HMS1448O09
- NCGC00245629-01
- 2,1-Benzisoxazole, 5-bromo-3-(4-methoxyphenyl)-
- EDQ2KGY7K8
- DTXSID80223119
- SCHEMBL8589245
- 728-21-2
- LIEUUAXXKPVLMY-UHFFFAOYSA-N
- NSC-406614
- IDI1_017688
- BDBM51111
- CCG-247488
- UNII-EDQ2KGY7K8
-
- Inchi: 1S/C14H10BrNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3
- Chiave InChI: LIEUUAXXKPVLMY-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2C(C=1)=C(C1C=CC(=CC=1)OC)ON=2
Proprietà calcolate
- Massa esatta: 302.9895
- Massa monoisotopica: 302.989
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 281
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 35.3Ų
Proprietà sperimentali
- Densità: 1.483
- Punto di ebollizione: 446.2°C at 760 mmHg
- Punto di infiammabilità: 223.7°C
- Indice di rifrazione: 1.635
- PSA: 35.26
2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)- Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
728-21-2 (2,1-Benzisoxazole,5-bromo-3-(4-methoxyphenyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso